Chrysene, 5-nitro- Chrysene, 5-nitro-
Brand Name: Vulcanchem
CAS No.: 89455-17-4
VCID: VC19287710
InChI: InChI=1S/C18H11NO2/c20-19(21)17-11-13-6-2-3-7-14(13)16-10-9-12-5-1-4-8-15(12)18(16)17/h1-11H
SMILES:
Molecular Formula: C18H11NO2
Molecular Weight: 273.3 g/mol

Chrysene, 5-nitro-

CAS No.: 89455-17-4

Cat. No.: VC19287710

Molecular Formula: C18H11NO2

Molecular Weight: 273.3 g/mol

* For research use only. Not for human or veterinary use.

Chrysene, 5-nitro- - 89455-17-4

Specification

CAS No. 89455-17-4
Molecular Formula C18H11NO2
Molecular Weight 273.3 g/mol
IUPAC Name 5-nitrochrysene
Standard InChI InChI=1S/C18H11NO2/c20-19(21)17-11-13-6-2-3-7-14(13)16-10-9-12-5-1-4-8-15(12)18(16)17/h1-11H
Standard InChI Key QLZJJKYYXIPEGC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Configuration

6-Nitrochrysene (CAS No. 7496-02-8) belongs to the class of nitrated polycyclic aromatic hydrocarbons, characterized by a chrysene backbone substituted with a nitro group at the sixth position. Its IUPAC systematic name, 6-nitrochrysene, reflects this structural specificity . The molecular formula C18H11NO2\text{C}_{18}\text{H}_{11}\text{NO}_2 corresponds to a molecular weight of 273.3 g/mol . Crystallographic analyses describe it as forming chrome-red prismatic crystals or light-yellow needles, depending on the synthesis conditions .

Physicochemical Properties

Key properties include:

  • Melting point: 209°C

  • Boiling point: Sublimes without decomposition

  • Solubility: Slightly soluble in ethanol, ether, and carbon disulfide; moderately soluble in benzene and acetic acid; highly soluble in hot nitrobenzene

  • Reactivity: Undergoes reduction to 6-aminochrysene with tin and hydrochloric acid, and nitration to 6,12-dinitrochrysene with fuming nitric acid .

Thermal stability is notable, as sublimation occurs without decomposition, facilitating its environmental dispersal via particulate matter .

Environmental Occurrence and Analytical Detection

Sources and Distribution

6-Nitrochrysene forms through atmospheric reactions between chrysene and nitrogen oxides, particularly in urban environments with high combustion emissions . Monitoring in Upper Frankonia, Germany, detected concentrations of ~1 ng/m³, highlighting its presence in ambient air . Nitration kinetics studies show enhanced formation under elevated NO2\text{NO}_2 levels (19 mg/m³), suggesting a link to industrial pollution .

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for detecting 6-nitrochrysene in environmental samples . Spectral libraries corroborate its identification via distinct fragmentation patterns, with electron ionization yielding characteristic ions at m/z 273 (molecular ion) and m/z 243 (loss of NO) .

Toxicological Profile and Metabolic Pathways

Acute and Subchronic Toxicity

Limited data exist on non-carcinogenic effects, though subcutaneous injections in rats induce local inflammation at 8 mg/kg body weight . Intraperitoneal administration in Sprague-Dawley rats elevates hepatic enzyme activities (e.g., aryl hydrocarbon hydroxylase) by 4.5–8-fold, indicating metabolic induction .

Genotoxicity and Mutagenicity

6-Nitrochrysene exhibits direct DNA-damaging activity:

  • Bacterial systems: Mutagenic in Salmonella typhimurium TA98 and TA100 without metabolic activation, inducing 220–350 revertants/μg .

  • Mammalian cells: Causes chromosomal aberrations and micronuclei in human lymphoblastoid cells, with preferential toxicity in DNA repair-deficient strains .

Metabolic activation via nitroreduction produces 6-aminochrysene, while oxidation yields dihydrodiol intermediates, both forming DNA adducts .

Carcinogenicity in Experimental Models

Dermal Carcinogenesis

Topical application (1 mg total dose) on CD-1 mice initiates skin tumorigenesis, with 65% of animals developing papillomas post-promotion . This initiating activity surpasses chrysene, implicating the nitro group in enhancing carcinogenic potency .

Systemic Carcinogenesis

Newborn CD-1 mice administered 6-nitrochrysene intraperitoneally develop dose-dependent malignancies:

  • Hepatic tumors: Incidences reach 25/33 males (76%) and 9/40 females (23%) at 700 nmol .

  • Lung tumors: 28/33 males (85%) and 36/40 females (90%) exhibit adenomas or carcinomas .

  • Lymphomas: Significant increases (p < 0.005) correlate with nitroreductive metabolism .

Comparative studies show 6-nitrochrysene’s carcinogenic potency exceeds parent chrysene and matches 1-nitropyrene in systemic models .

Human Health Implications and Regulatory Status

Exposure Risk Assessment

Human exposure occurs primarily via inhalation of airborne particulates, though quantitative risk assessments remain hindered by sparse monitoring data . Occupational settings with incomplete combustion processes (e.g., diesel exhaust) pose elevated risks .

Regulatory Classifications

  • IARC: Group 2B (possibly carcinogenic to humans), based on sufficient animal evidence and mechanistic data .

  • EPA: Prioritized for toxicity testing under the Toxic Substances Control Act (TSCA), reflecting concerns over environmental persistence and bioaccumulation .

Mechanistic Insights into Metabolic Activation

Nitroreduction Pathways

Anaerobic gut microbiota reduce 6-nitrochrysene to 6-nitroso and 6-amino derivatives, which undergo further acetylation to form stable DNA adducts . Rodent studies confirm hepatic accumulation of N-(deoxyguanosin-8-yl)-6-aminochrysene adducts, inducing transversion mutations .

Oxidative Metabolism

Cytochrome P450-mediated oxidation generates 1,2-dihydrodiol-6-nitrochrysene, which reacts with DNA to form bulky adducts, disrupting replication fidelity . Co-exposure to antioxidants (e.g., ascorbate) attenuates adduct formation, suggesting redox-dependent genotoxicity .

Environmental Fate and Mitigation Strategies

Degradation and Persistence

Photolytic degradation under UV light yields quinones and nitroso derivatives, though half-lives exceed 48 hours in aquatic systems . Soil adsorption coefficients (KocK_{oc}) of 10³ L/kg indicate moderate mobility, posing groundwater contamination risks .

Remediation Approaches

Advanced oxidation processes (AOPs) utilizing ozone or Fenton’s reagent achieve >90% degradation within 2 hours, offering viable remediation strategies . Microbial consortia from contaminated sites demonstrate partial nitroreduction, though complete mineralization remains elusive .

Comparative Carcinogenicity Among Nitro-PAHs

Potency Relative to Structural Analogues

6-Nitrochrysene exhibits higher carcinogenic activity than mononitropyrenes but lower potency than dinitropyrenes in murine models . Its tumorigenicity profile differs from 1-nitropyrene, which predominantly induces mammary tumors, underscoring structure-activity relationships .

Synergistic Effects in Mixtures

Co-exposure with benzo[a]pyrene enhances lung tumor multiplicities by 3-fold, suggesting synergistic interactions via aryl hydrocarbon receptor (AhR) activation . Such findings underscore the complexity of assessing real-world PAH exposures.

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